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Compound of Interest

(4-Bromophenyl)
Compound Name:

methanesulfonate
CAS No.: 68574-35-6
Cat. No.: B1621078

Get Quote

Executive Summary

(4-Bromophenyl) methanesulfonate (CAS 68574-35-6) serves as a critical electrophilic
building block in medicinal chemistry and materials science. Its value lies in its orthogonal
reactivity profile: it possesses two distinct electrophilic sites—an aryl bromide and an aryl
sulfonate—that react under different catalytic conditions. This "switchable" nature allows
researchers to sequentially functionalize the benzene ring, making it an ideal scaffold for
constructing non-symmetrical biaryls and complex pharmacophores.

Part 1: Structural Analysis & Physiochemical

Properties
Chemical Identity

The molecule consists of a para-substituted benzene ring featuring a bromine atom and a
methanesulfonyloxy (mesylate) group. The mesylate moiety acts as both a protecting group for
the phenol and a latent leaving group for cross-coupling reactions.
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Property Data

IUPAC Name 4-Bromophenyl methanesulfonate

CAS Registry Number 68574-35-6

Molecular Formula C7H7BrOsS

Molecular Weight 251.10 g/mol

Appearance White to off-white crystalline solid

Melting Point 81.9-83.2°C[1]

Solubility Soluble in DCM, CHCIs, THF, EtOAc; Insoluble

in H20

Electronic Character

The structure is defined by two electron-withdrawing groups (EWGS) in a para relationship.
e Bromine (Br): Inductively withdrawing (-1) but mesomerically donating (+M).

o Mesylate (OMs): Strongly electron-withdrawing via induction and resonance (through the
sulfur).

» Hammett Constants: The combined effect creates an electron-deficient aromatic ring, which
facilitates nucleophilic aromatic substitution (

) under forcing conditions, though transition-metal catalysis is the primary mode of reactivity.

Part 2: Synthetic Methodology

The synthesis of (4-Bromophenyl) methanesulfonate is a straightforward esterification of 4-
bromophenol. The protocol below prioritizes purity and yield by controlling the exothermicity of
the sulfonyl chloride addition.

Standard Operating Procedure (SOP)

Reagents:
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4-Bromophenol (1.0 equiv)
Methanesulfonyl chloride (MsCI) (1.2 equiv)
Triethylamine (TEA) (1.5 equiv) or Pyridine

Dichloromethane (DCM) (anhydrous)

Protocol:

Setup: Charge a flame-dried round-bottom flask with 4-Bromophenol and anhydrous DCM
under an inert atmosphere (

or Ar). Cool the solution to 0 °C using an ice bath.

Base Addition: Add Triethylamine dropwise. The solution may darken slightly.

Acylation: Add Methanesulfonyl chloride (MsCI) dropwise via syringe pump or addition funnel
over 15-20 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2—4 hours.
Monitor by TLC (Hexanes:EtOAc 4:1) until the starting phenol (

) is consumed.

Workup: Quench with saturated

solution. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCI (to
remove residual amine), water, and brine.

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via silica gel
flash chromatography if necessary.

Synthesis Workflow Diagram
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Figure 1: Step-by-step synthetic pathway for the mesylation of 4-bromophenol.

Part 3: Chemoselectivity & Reactivity Profile

The defining feature of this molecule is the reactivity gap between the aryl bromide and the aryl
mesylate.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate of oxidative addition
typically follows this order:

» Site A (Bromine): Highly reactive toward Pd(0). Under standard conditions (e.g.,

), the catalyst will exclusively insert into the C-Br bond.

o Site B (Mesylate): Relatively inert toward standard Pd(0) catalysts. The C-OMs bond
requires "hotter" conditions, such as Nickel catalysis (

/PCy3) or specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or
BrettPhos) to undergo oxidative addition [2].

Strategic Application: Sequential Coupling

This hierarchy allows for iterative functionalization:

o Step 1: Perform a Suzuki coupling at the Br position using a boronic acid and a standard Pd
catalyst. The Mesylate remains intact.

o Step 2: Activate the OMs position using a Ni-catalyst or specialized Pd-catalyst to introduce
a second, different nucleophile.
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Chemoselectivity Decision Tree
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Figure 2: Chemoselective coupling strategy exploiting the reactivity difference between Ar-Br
and Ar-OMs.[1]

Part 4: Spectroscopic Characterization

Validation of the structure is performed primarily via

H NMR. The spectrum is distinct due to the symmetry of the para-substitution and the
characteristic methyl singlet of the sulfonate.

Proton NMR ( H NMR) Data

Solvent: CDCls, 400 MHz
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Note: The aromatic region displays a classic AA'BB' system (often appearing as two "roofed"
doublets). [1]

Infrared Spectroscopy (IR)

Key diagnostic bands confirm the presence of the sulfonate ester:
e 1360 cm~1 Asymmetric

stretch.

e 1165 cm~ Symmetric

stretch.

Part 5: Safety & Handling

While aryl mesylates are generally more stable and less alkylating than alkyl mesylates (like
methyl methanesulfonate, a potent mutagen), they should still be handled with rigorous safety
precautions.

» Engineering Controls: Always handle within a certified fume hood.

o PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
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» Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis, regenerating
methanesulfonic acid (corrosive) and 4-bromophenol (toxic).

o Spill Cleanup: Treat spills with dilute alcoholic KOH to hydrolyze the ester before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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